Nickel(2+);triethylphosphane;dichloride
CAS No.:
Cat. No.: VC16570679
Molecular Formula: C12H30Cl2NiP2
Molecular Weight: 365.91 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H30Cl2NiP2 |
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Molecular Weight | 365.91 g/mol |
IUPAC Name | nickel(2+);triethylphosphane;dichloride |
Standard InChI | InChI=1S/2C6H15P.2ClH.Ni/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Standard InChI Key | RZHIALGQQJESEK-UHFFFAOYSA-L |
Canonical SMILES | CCP(CC)CC.CCP(CC)CC.[Cl-].[Cl-].[Ni+2] |
Introduction
Structural and Electronic Characteristics
Nickel(II) triethylphosphine dichloride belongs to the family of four-coordinate nickel(II) phosphine complexes, which exhibit geometric isomerism depending on ligand field strength and steric factors. The compound’s geometry is influenced by the electronic nature of triethylphosphine (), a stronger σ-donor and weaker π-acceptor compared to triphenylphosphine () .
Table 1: Hypothetical Structural Parameters of Nickel(II) Triethylphosphine Dichloride
Parameter | Tetrahedral Isomer | Square Planar Isomer |
---|---|---|
Ni–P bond length (Å) | ~2.32 | ~2.24 |
Ni–Cl bond length (Å) | ~2.21 | ~2.17 |
Magnetic Susceptibility | Paramagnetic | Diamagnetic |
Note: Data extrapolated from triphenylphosphine analogs .
Synthesis and Purification
Synthetic Routes
The compound is likely synthesized via ligand substitution reactions, analogous to the preparation of . A proposed method involves:
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Dissolving anhydrous nickel(II) chloride () in ethanol or glacial acetic acid.
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Adding triethylphosphine () dropwise under inert atmosphere.
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Stirring the mixture until precipitation occurs.
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Filtering and washing the product with cold ethanol to remove unreacted ligands .
Critical Factors:
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Solvent polarity and temperature influence isomer distribution.
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Excess phosphine ligand may favor the square planar isomer due to stronger field effects .
Industrial-Scale Production
Industrial synthesis would require optimized conditions for yield and purity, potentially involving:
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Continuous flow reactors to enhance mixing.
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Recrystallization from chlorinated solvents (e.g., dichloromethane) to isolate the desired isomer .
Physical and Chemical Properties
While direct data on is limited, its properties can be inferred from related complexes:
Table 2: Extrapolated Physical Properties
Property | Value |
---|---|
Molecular Weight | 403.76 g/mol |
Melting Point | 220–250 °C (decomposition) |
Solubility | Soluble in DMSO, methanol |
Appearance | Dark green crystals or powder |
Stability | Hygroscopic; decomposes in air |
Sources: Analogous data from .
Catalytic Applications
Nickel-phosphine complexes are widely employed in organic synthesis. Although is less studied, its potential uses include:
Cross-Coupling Reactions
Triphenylphosphine analogs catalyze Suzuki and Negishi couplings . The stronger electron-donating ability of triethylphosphine could enhance catalytic activity in such reactions by stabilizing nickel intermediates .
Hydrogenation and Hydrosilylation
Nickel complexes with smaller phosphine ligands (e.g., ) may exhibit improved selectivity in hydrogenation of alkenes due to reduced steric hindrance.
Hazard Category | Risk Mitigation Strategies |
---|---|
Carcinogenicity (H350) | Use fume hoods; avoid inhalation |
Skin Irritation (H317) | Wear nitrile gloves and lab coats |
Environmental Toxicity | Dispose via certified waste streams |
Adapted from nickel chloride safety data .
Comparative Analysis with Triphenylphosphine Analog
Table 4: Triphenylphosphine vs. Triethylphosphine Complexes
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